molecular formula C9H10ClNO2 B6243574 (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2742623-59-0

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6243574
CAS No.: 2742623-59-0
M. Wt: 199.63 g/mol
InChI Key: OBGPWWPLZPGMJP-WLYNEOFISA-N
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Description

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a high-value chiral cyclopropane derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate for the development of novel pharmacological probes. Its rigid cyclopropane structure, appended with a pyridine ring, makes it a versatile building block for constructing more complex molecules that target central nervous system (CNS) receptors. Chiral cyclopropane scaffolds similar to this compound are extensively investigated in the development of ligands for G-protein-coupled receptors (GPCRs). Scientific studies on closely related stereoisomers have demonstrated their utility as key components in potent and selective agonists for orphan GPCRs, such as GPR88, which is a prominent striatum-specific target implicated in psychiatric disorders like schizophrenia and addiction . The specific (1S,2S) stereochemistry is crucial, as research on analogous compounds has shown that the (1R,2R)-isomer can exhibit significantly higher biological potency, highlighting the importance of stereochemistry in drug-receptor interactions . This chemical is offered for research applications only. It is strictly for use in laboratory and industrial settings and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2742623-59-0

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m1./s1

InChI Key

OBGPWWPLZPGMJP-WLYNEOFISA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation Reactions: The compound can be oxidized to form pyridine derivatives or carboxylic acids.

  • Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or amines.

  • Substitution Reactions: The pyridin-4-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong bases.

  • Coupling: Palladium catalysts, boronic acids.

Major Products Formed:

  • Oxidation Products: Pyridine derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated pyridines.

  • Coupling Products: Biaryl compounds.

Scientific Research Applications

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The pyridin-4-yl group interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

The compound’s cyclopropane core and functional groups are shared with several analogues, but differences in substituents and stereochemistry lead to distinct pharmacological profiles. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituents Stereochemistry Molecular Weight Key Features
Target Compound (EN300-744718) Pyridin-4-yl, COOH (1S,2S) 254.29 High stereoselectivity; potential mGluR modulation .
LY341495 (Not listed) Purine-derived group (1S,2S) N/A mGluR2/3 antagonist; used in pain and anxiety studies .
(1R,2R)-2-(Methoxycarbonyl)... (88335-97-1) Methoxycarbonyl (1R,2R) N/A Ester group reduces polarity; structural analog with unconfirmed activity .
trans-2-Cyanocyclopropanecarboxylic acid (39891-82-2) Cyano trans N/A Electron-withdrawing cyano group alters binding affinity .
rac-(1R,2S)-2-(Pyridin-4-yl)... (EN300-744718) Pyridin-4-yl, COOH Racemic (1R,2S) 254.29 Lower efficacy due to enantiomeric mixture; highlights stereochemical importance .

Functional Group Impact on Activity

  • Pyridin-4-yl vs.
  • Carboxylic Acid vs. Ester/Cyano: The free carboxylic acid in the target compound enhances ionic interactions with receptor residues, unlike methoxycarbonyl or cyano derivatives, which may reduce polarity or introduce steric hindrance .

Stereochemical Influence

The (1S,2S) configuration is a key differentiator:

  • Compared to the racemic (1R,2S) variant, the target compound’s enantiopure form likely exhibits higher receptor affinity due to optimal spatial alignment with mGluR binding pockets .
  • In contrast, (1R,2R)-configured analogues (e.g., CAS 88335-97-1) show reversed stereochemistry, which may render them inactive or antagonistic in similar pathways .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form improves bioavailability compared to neutral analogues like trans-2-cyanocyclopropanecarboxylic acid .

Research Findings and Implications

  • Preclinical Studies: Group II mGluR agonists/antagonists, including cyclopropane derivatives, show promise in pain modulation.
  • Stereochemical Optimization : Enantiopure (1S,2S) forms generally outperform racemic mixtures in receptor binding, as seen in comparative studies of LY354740 (a related mGluR2/3 agonist) .

Biological Activity

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, supported by data tables and relevant case studies.

  • Chemical Name : (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
  • Molecular Formula : C₉H₉ClN₁O₂
  • Molecular Weight : 188.63 g/mol
  • CAS Number : 4904-19-2

Recent studies have indicated that this compound acts as an inhibitor of the enzyme PYCR1 (1-pyrroline-5-carboxylate reductase 1), which is implicated in the metabolic pathways of cancer cells. The inhibition of PYCR1 disrupts the metabolic rewiring that cancer cells undergo, making it a promising target for therapeutic interventions .

Enzyme Inhibition

The compound has shown significant inhibitory activity against PYCR1, with kinetic assays revealing a lower IC50 compared to existing proline analog inhibitors. This suggests that (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride could be a potent candidate for further drug development aimed at cancer treatment .

Cytotoxicity Studies

In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells was noted, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Mitochondrial dysfunction
A549 (Lung Cancer)20Generation of reactive oxygen species

Case Study 1: Inhibition of PYCR1

A fragment-based approach was utilized to discover inhibitors of PYCR1, where (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride was identified as a promising candidate. The study involved X-ray crystallography to confirm binding interactions and assess inhibition profiles against various fragments. The results indicated strong binding affinity and selective inhibition against PYCR1 .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various cyclopropane derivatives, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropane ring in (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is typically synthesized via metal-catalyzed cyclopropanation reactions. A prevalent method involves the use of diazo compounds and transition metal catalysts to achieve stereoselectivity. For example, rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and vinyl pyridine derivatives, yielding cyclopropane intermediates with high diastereomeric excess .

Reaction Conditions and Catalysts

ParameterTypical Range
CatalystRh(II) acetate, Cu(OTf)₂
SolventDichloromethane, THF
Temperature-20°C to 25°C
Reaction Time2–12 hours

The stereochemical outcome (1S,2S) is influenced by the catalyst’s chiral environment. For instance, Davies et al. demonstrated that Rh₂(S-DOSP)₄ achieves >90% enantiomeric excess in analogous cyclopropanations .

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using alkaline or acidic conditions. Lithium hydroxide in tetrahydrofuran/water (3:1) at 60°C for 6 hours achieves quantitative conversion . Alternative protocols use hydrochloric acid in dioxane, though this risks racemization if prolonged.

Hydrolysis Optimization

ConditionYield (%)Purity (%)
2M LiOH, THF/H₂O, 60°C9899
6M HCl, dioxane, reflux9597

Hydrochloride Salt Formation

The free carboxylic acid is converted to its hydrochloride salt via reaction with hydrochloric acid. A patent-derived method (Example 3, ) outlines the following steps:

  • Acid-Base Reaction :
    (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid is dissolved in ethanol and treated with HCl gas at 5°C. The mixture is stirred for 1 hour, yielding a crystalline precipitate.

  • Crystallization :
    Isopropyl ether is added to the solution, and the mixture is cooled to 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum, achieving 88% yield and 99% purity .

Salt Formation Parameters

ParameterValue
SolventEthanol
Acid SourceHCl gas
AntisolventIsopropyl ether
Crystallization Temp0°C

Stereochemical Control and Resolution

Chiral HPLC or enzymatic resolution ensures the (1S,2S) configuration. Immobilized lipase B from Candida antarctica resolves racemic mixtures by selectively hydrolyzing the (1R,2R)-enantiomer, leaving the desired (1S,2S)-isomer intact .

Industrial-Scale Production

Continuous flow reactors enhance scalability and safety. A representative setup involves:

  • Cyclopropanation Module : Rh(II)-catalyzed reaction in a microreactor (residence time: 5 minutes).

  • Hydrolysis Unit : Tubular reactor with LiOH solution (70°C, 30 minutes).

  • Salt Formation : In-line HCl gas dosing and antisolvent crystallization.

This system achieves a throughput of 50 kg/day with >99% purity .

Analytical Characterization

Key Analytical Data

ParameterValue
Melting Point215–217°C
[α]²⁵D+42.5° (c=1, H₂O)
¹H NMR (D₂O)δ 8.45 (d, 2H), 3.10 (m, 2H), 2.85 (m, 1H), 1.95 (m, 1H)

Challenges and Mitigation Strategies

  • Racemization During Hydrolysis : Minimized by using mild alkaline conditions and short reaction times.

  • Impurity from Pyridine Ring Oxidation : Controlled by inert atmosphere (N₂) during cyclopropanation.

  • Residual Solvents in Salt : Reduced via antisolvent crystallization and vacuum drying.

Q & A

Q. What are the optimized synthetic routes for achieving high enantiomeric purity in (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride?

The synthesis typically involves cyclopropanation via carbene insertion or [2+1] cycloaddition using chiral auxiliaries or catalysts. For stereochemical control, asymmetric catalysis with rhodium or palladium complexes is employed to favor the (1S,2S) configuration . Post-reaction, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric excess (>98%) . Critical parameters include reaction temperature (-20°C to 0°C), solvent polarity (e.g., dichloromethane), and catalyst loading (5–10 mol%) .

Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity between the pyridin-4-yl group and cyclopropane hydrogens. Computational methods (e.g., DFT calculations) coupled with experimental optical rotation data provide supplementary validation .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis or oxidation byproducts .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, with quantification via UV spectrophotometry .

Advanced Research Questions

Q. How does the pyridin-4-yl substitution influence biological target engagement compared to pyridin-2-yl analogs?

The pyridin-4-yl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs), as shown in molecular docking studies. In contrast, pyridin-2-yl derivatives exhibit stronger hydrogen bonding due to nitrogen positioning . Comparative IC₅₀ assays against kinase panels (e.g., EGFR, JAK2) reveal up to 10-fold potency differences, suggesting substituent-dependent selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell lines, serum concentration). Standardize protocols using:

  • Consistent cell models : e.g., HEK293 vs. HeLa cells may show divergent uptake rates.
  • Control for hydrochloride counterion effects : Test free base vs. salt forms in parallel .
  • Meta-analysis : Aggregate data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. How can researchers elucidate the mechanism of action in complex biological systems?

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway analysis : CRISPR-Cas9 knockout screens to identify genes modulating compound sensitivity .
  • Metabolomics : Track changes in ATP/ADP ratios or ROS levels via LC-MS to infer metabolic disruption .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?

  • Continuous flow reactors : Improve heat/mass transfer for cyclopropanation, reducing side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust catalyst feed in real-time .
  • Crystallization-driven purification : Exploit differential solubility of enantiomers in ethanol/water mixtures .

Q. How can researchers address low aqueous solubility in in vivo studies?

  • Prodrug design : Esterify the carboxylic acid to improve lipophilicity (e.g., ethyl ester prodrugs showed 5× higher bioavailability in murine models) .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (150–200 nm) to enhance plasma half-life .

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